8-Paradol

Übersicht

Beschreibung

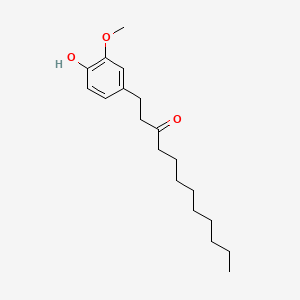

-Paradol, is an organic compound with the molecular formula C19H30O3 and a molecular weight of 306.4397. This compound is a phenylalkanoid, which is a class of compounds known for their diverse biological activities.

Vorbereitungsmethoden

The synthesis of 8-Paradol can be achieved through various synthetic routes. One common method involves the reaction of phenolic compounds with dodecanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Analyse Chemischer Reaktionen

8-Paradol undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming a ketone or aldehyde.

Reduction: The compound can be reduced to form alcohols.

Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Anti-Cancer Properties:

- Gastric Cancer (GC): Studies suggest that 8-paradol could be a novel therapeutic agent for suppressing the progression of gastric cancer by targeting the mitophagy pathway . In vitro and in vivo models of GC have shown that this compound promotes PINK1/Parkin-associated mitophagy, mediating cell apoptosis. The inhibition of mitophagy by chloroquine ameliorated this compound-induced mitochondrial dysfunction and apoptosis, supporting a causative role for mitophagy in the this compound-induced anticancer effect .

- Hepatocellular Carcinoma (HCC): A crude flavonoid extract of Z. officinale, which contains this compound, can inhibit proliferation and induce apoptosis in HepG2 cells, an HCC cell line .

- Other Cancers: Paradol has exhibited anti-tumor activities in several cancer cells, including promyelocytic leukemia, oral squamous carcinoma, melanoma, lung cancer, and breast cancer .

Anti-Inflammatory Properties:

- COX-1 Inhibition: this compound has demonstrated strong COX-1 inhibitory activity, suggesting its potential as an anti-inflammatory agent. It exhibited the strongest COX-1 inhibitory activity, with IC50 values of 4 ± 1 μM .

- Other Inflammation-Related Conditions: Zingiber officinale extracts have been traditionally used for their anti-inflammatory properties . Molecular docking studies have revealed that paradols could be potential inhibitors of TRPV1 .

Anti-Platelet Properties:

- This compound is a potent COX-1 inhibitor and anti-platelet aggregation agent . In vitro studies have described that this compound exhibits a significant antiplatelet potential via inhibition of platelet ARA pathway .

Data Table: Activities of this compound

Case Studies

Wirkmechanismus

The mechanism of action of 8-Paradol involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to receptors or enzymes, thereby influencing cellular functions. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .

Vergleich Mit ähnlichen Verbindungen

8-Paradol can be compared with other phenylalkanoids, such as:

5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one: This compound has similar structural features but differs in the length of the carbon chain.

1-(4-Hydroxy-3-methoxyphenyl)dodec-4-en-3-one: This compound contains a double bond in the carbon chain, which can influence its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which contribute to its distinct chemical and biological properties.

Biologische Aktivität

8-Paradol, a phenolic compound derived from ginger (Zingiber officinale), has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article details the biological activity of this compound, supported by recent research findings, case studies, and data tables.

1. Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent, particularly against gastric cancer (GC). A study demonstrated that this compound induces apoptosis in AGS gastric adenocarcinoma cells by promoting PINK1/Parkin-mediated mitophagy. This mechanism involves the regulation of mitochondrial function and cell death pathways. In vivo studies using thymus-deficient nude mice with AGS xenografts confirmed these findings, indicating that this compound could serve as a novel therapeutic agent for GC treatment .

2. Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties by inhibiting cyclooxygenase-1 (COX-1) activity. It has been shown to have an IC50 value of 4 ± 1 μM, making it one of the most potent inhibitors among ginger constituents . This inhibition reduces the production of pro-inflammatory mediators, which is critical in conditions like rheumatoid arthritis and other inflammatory diseases.

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Gastric Cancer Treatment

A study focusing on gastric cancer revealed that this compound significantly inhibited cell growth in AGS cells. The underlying mechanisms included mitochondrial dysfunction and apoptosis induction through proteomic analysis and molecular docking studies, which identified interactions between this compound and key proteins involved in these processes .

Case Study 2: Inflammatory Response

Another study investigated the effects of ginger extract containing this compound on inflammatory markers in rheumatoid arthritis patients. The results indicated a substantial reduction in inflammatory cytokines such as TNF-α and IL-1β, showcasing its potential as a therapeutic agent for managing inflammatory diseases .

Pharmacokinetics and Safety

The pharmacokinetic properties of this compound have been assessed, confirming its drug-like characteristics which support its potential for clinical application. Studies indicate favorable absorption and bioavailability profiles, enhancing its therapeutic viability .

Eigenschaften

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-3-4-5-6-7-8-9-10-17(20)13-11-16-12-14-18(21)19(15-16)22-2/h12,14-15,21H,3-11,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQRTQZWHUXDLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181575 | |

| Record name | 3-Dodecanone, 1-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | [8]-Paradol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27113-23-1 | |

| Record name | [8]-Paradol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27113-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Dodecanone, 1-(4-hydroxy-3-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027113231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Dodecanone, 1-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [8]-Paradol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

42 - 43 °C | |

| Record name | [8]-Paradol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.